Product packaging for 4,5-Dichloro-2-methylphenol(Cat. No.:CAS No. 52780-67-3)

4,5-Dichloro-2-methylphenol

Cat. No.: B2501603
CAS No.: 52780-67-3
M. Wt: 177.02
InChI Key: YPWZTDHXTALQBZ-UHFFFAOYSA-N
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Description

Contextualizing Chlorophenols in Organic Chemistry and Environmental Science

Chlorophenols are a class of organic compounds derived from phenol (B47542) by the substitution of one or more hydrogen atoms on the benzene (B151609) ring with chlorine atoms. unl.ptresearchgate.net These compounds are significant in both organic chemistry and environmental science. In the realm of organic chemistry, chlorophenols serve as versatile intermediates in the synthesis of a wide array of products, including pharmaceuticals, biocides, dyes, and pesticides. nih.govresearchgate.net Their synthesis is typically achieved through the chlorination of phenol or the hydrolysis of chlorobenzenes. unl.pt

From an environmental perspective, chlorophenols are recognized as widespread pollutants. researchgate.netnih.gov Their presence in various ecosystems, including surface and ground waters, soil, and the atmosphere, is a result of industrial waste, the use and degradation of pesticides, and processes like wood pulp bleaching and water disinfection. unl.ptresearchgate.net The persistence and recalcitrant nature of many chlorophenols make them a subject of environmental concern, as they can be toxic to aquatic life and may have other adverse effects. researchgate.netnih.gov

Structural Isomerism and Substituent Effects in Methylphenols

The introduction of a methyl group to the phenol ring gives rise to methylphenols, also known as cresols. There are three basic structural isomers of methylphenol: ortho-cresol (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol), depending on the position of the methyl group relative to the hydroxyl group. wikipedia.orgchemeurope.comcreative-chemistry.org.uk The presence of substituents on the phenol ring, such as a methyl group, significantly influences the molecule's chemical properties and reactivity. This is known as the substituent effect.

Substituent effects can be broadly categorized into two types: inductive effects and resonance effects. The methyl group is an electron-donating group, which can affect the acidity of the phenol. scribd.com For instance, the pKa values of methylphenols are slightly higher than that of phenol, indicating they are weaker acids. scribd.com The position of the substituent also plays a crucial role. For example, ortho-substituents can exert steric effects, which can hinder reactions at adjacent sites on the ring. core.ac.uk The study of these effects is fundamental to understanding the reactivity and potential applications of substituted phenols.

Research Significance of 4,5-Dichloro-2-methylphenol: A Review of Academic Perspectives

This compound, a specific dichlorinated methylphenol, has been a subject of academic research, particularly in the context of its chemical reactions and synthesis. For instance, research has been conducted on the nitration of this compound, which leads to the formation of a gem-dinitrocyclohex-3-enone. publish.csiro.auresearchgate.net This type of reaction highlights the influence of the existing chloro and methyl substituents on the aromatic ring's reactivity towards electrophilic substitution.

Furthermore, the biodegradation of related compounds like 4-chloro-2-methylphenol (B52076) has been studied to understand the metabolic pathways in microorganisms. oup.com While not directly about this compound, these studies provide insights into how chlorinated phenols with methyl groups are processed in biological systems. The synthesis of related dichlorinated methylphenols, such as 2,4-dichloro-5-methylphenol, has also been documented, providing a basis for understanding the preparation of this class of compounds. nist.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl2O B2501603 4,5-Dichloro-2-methylphenol CAS No. 52780-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWZTDHXTALQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,5 Dichloro 2 Methylphenol and Its Precursors

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) stands as a fundamental and widely utilized method for the halogenation of aromatic compounds, including the synthesis of 4,5-dichloro-2-methylphenol. nsf.gov This approach involves the direct introduction of chlorine atoms onto the 2-methylphenol (o-cresol) ring.

Directed Chlorination Strategies

The chlorination of o-cresol (B1677501) typically yields a mixture of isomers, with 4-chloro-2-methylphenol (B52076) and 6-chloro-2-methylphenol being the main products. google.com Achieving high selectivity for the desired this compound requires careful control of the reaction conditions and the use of specific directing groups or catalysts. Traditional chlorination of phenols often results in low regioselectivity. researchgate.net

The use of sulfuryl chloride (SO2Cl2) as a chlorinating agent has been explored to improve selectivity. lookchem.com For instance, chlorination of o-cresol with SO2Cl2 can be directed to favor the para-position relative to the hydroxyl group, a crucial step in forming the precursor to this compound. cardiff.ac.uk The reaction between o-cresol and SO2Cl2 can be controlled to influence the para/ortho ratio of the resulting monochlorinated products. lookchem.com

Catalytic Systems in Dichlorination (e.g., Lewis Acids, Zeolites)

Catalytic systems play a pivotal role in enhancing the efficiency and selectivity of the dichlorination of 2-methylphenol. Lewis acids and zeolites are prominent examples of catalysts employed in these synthetic routes.

Lewis Acids: Lewis acids such as aluminum chloride (AlCl3) and ferric chloride (FeCl3) are frequently used to catalyze the chlorination of phenols. mdpi.comgoogle.com They function by activating the chlorinating agent, thereby facilitating the electrophilic attack on the aromatic ring. The combination of a Lewis acid with an organic auxiliary agent can create a combined catalyst system that improves the selectivity for dichlorinated phenols. google.com For example, the use of sulfur-containing catalysts in conjunction with a Lewis acid like AlCl3 has been shown to achieve high para-selectivity in the chlorination of cresols. mdpi.com Research has demonstrated that using diphenyl sulfide (B99878) with SO2Cl2 and AlCl3 can lead to a para/ortho ratio of about 20 for the chlorination of o-cresol. mdpi.com

Catalyst SystemSubstrateChlorinating AgentKey Findings
Lewis Acid (e.g., AlCl3) and Organic Auxiliary AgentPhenol (B47542)Chlorine gasSynthesizes 2,4-dichlorophenol (B122985) with over 96% content in one step without purification. google.com
Sulphur-containing catalysts and Lewis Acid (AlCl3 or FeCl3)Phenols (o-cresol, m-cresol)Sulphuryl chlorideAchieves high para-regioselectivity, with specific catalysts favoring different phenol substrates. mdpi.com
Poly(alkylene sulfide)s and Lewis Acid (AlCl3 or FeCl3)o-cresol, m-cresol, m-xylenolSulphuryl chlorideProduces para-chlorophenols in high yields with enhanced para/ortho ratios. tandfonline.com

Zeolites: Zeolites, with their well-defined microporous structures, offer shape-selective catalytic properties that can be exploited for regioselective chlorination. dtu.dk While their success in the para-selective halogenation of phenols has been somewhat limited, they remain an area of active research. cardiff.ac.uk Aluminum-pillared montmorillonite, an acidic solid catalyst, has been used in the chlorination of o-cresol, achieving a para/ortho ratio of 6.1. cardiff.ac.uk Zeolites can act as solid acid catalysts, potentially eliminating the need for Lewis acids and simplifying catalyst recovery. cardiff.ac.ukresearchgate.net The acidic sites on the zeolite surface can activate various functional groups, contributing to different organic transformations. researchgate.net

Multi-Step Synthesis Pathways via Substituted Phenols

Multi-step synthesis provides an alternative and often more controlled route to this compound, starting from related substituted phenols. These pathways allow for the precise placement of functional groups through a series of reactions.

Derivatization from Related Chlorinated Phenols

The synthesis of this compound can be achieved by starting with a pre-existing chlorinated phenol and introducing the second chlorine atom or the methyl group in a subsequent step. For example, 4-chloro-2-methylphenol can be further chlorinated to yield the target compound. The synthesis of 2,4-dichlorophenol, a related compound, often involves the direct chlorination of phenol. rsc.org The principles of this reaction can be adapted for the synthesis of dichlorinated methylphenols. The process for preparing 2-nitro-4,6-dichloro-5-methylphenol involves the sulfonation of 4-chloro-5-methylphenol, followed by chlorination and nitration, showcasing a multi-step derivatization approach. prepchem.com

Regioselective Synthesis Strategies

Achieving the desired 4,5-dichloro substitution pattern on the 2-methylphenol skeleton requires highly regioselective synthesis strategies. The inherent directing effects of the hydroxyl and methyl groups on the aromatic ring often lead to a mixture of isomers in electrophilic substitution reactions. gaylordchemical.com

To overcome this challenge, protecting groups can be employed to block certain positions on the ring, thereby directing the incoming electrophile to the desired location. Another strategy involves the use of specific catalysts that can control the regiochemical outcome of the reaction. For example, catalyst-controlled regioselective chlorination of phenols has been demonstrated using Lewis basic selenoether catalysts to achieve high ortho-selectivity, a principle that could be adapted for specific dichlorination patterns. nsf.govresearchgate.net

The development of para-selective chlorination processes for cresols using sulfuryl chloride in the presence of sulfur-containing catalysts is a significant advancement in regioselective synthesis. mdpi.com These methods can produce high yields of para-chlorinated cresols, which are key intermediates. mdpi.com

Starting MaterialReagentsProductSignificance
4-chloro-2-methylphenolMethanesulfonyl chloride, Nitric acid4-chloro-2-methyl-5-nitro-phenyl sulfonateDemonstrates a multi-step pathway involving protection and subsequent functionalization. google.com
o-cresolSulphuryl chloride, Poly(alkylene sulfide)s, Lewis acid4-chloro-o-cresolHigh para-selectivity achieved through catalytic control. cardiff.ac.uktandfonline.com
PhenolPIFA, AlCl3ortho-chlorinated phenolsIn-situ generation of a highly regioselective ortho-chlorinating agent. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves the use of less hazardous reagents, alternative solvents, and more efficient catalytic systems.

One approach is the use of hydrogen peroxide as a green oxidant in combination with a catalyst for oxidative chlorination. rsc.orgresearchgate.net For instance, an efficient method for the selective oxychlorination of phenol to 2,4-dichlorophenol has been developed using hydrogen chloride as the chlorine source, hydrogen peroxide as the oxidant, and manganous(II) sulfate (B86663) as the catalyst in water. rsc.orgresearchgate.net This method is notable for its use of water as a solvent and the simple separation of the product. researchgate.net

The use of solid acid catalysts like zeolites also aligns with green chemistry principles by facilitating catalyst recovery and reuse, minimizing waste. cardiff.ac.ukresearchgate.net Furthermore, research into photocatalytic degradation of related compounds like 2,4-dichlorophenol using green-synthesized catalysts points towards the potential for developing more environmentally friendly synthetic and degradation pathways for chlorinated phenols. bohrium.comnih.gov The development of syntheses in greener solvents, such as water, is a key goal in sustainable chemistry. nih.gov

Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 2 Methylphenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of atomic connectivity and spatial relationships can be constructed.

¹H and ¹³C NMR Spectral Analysis for Positional Assignments

The ¹H NMR spectrum of 4,5-Dichloro-2-methylphenol is predicted to show distinct signals for the methyl, hydroxyl, and aromatic protons. The electron-donating methyl group and the strongly activating hydroxyl group, along with the deactivating, electronegative chloro substituents, modulate the electron density of the aromatic ring, influencing the chemical shifts of the remaining ring protons.

The aromatic region is expected to feature two singlets, corresponding to the protons at the C3 and C6 positions. The proton at C6 is anticipated to appear more downfield due to the deshielding effects of the adjacent chlorine atom at C5. The methyl group protons would appear as a sharp singlet in the upfield region, typically around 2.2-2.4 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but typically appears between 4-8 ppm. pressbooks.publibretexts.org

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons, plus one for the methyl carbon. The chemical shifts are influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) would be significantly deshielded, appearing in the 150-155 ppm range. Carbons bonded to chlorine (C4 and C5) would also be deshielded, while the methyl-substituted carbon (C2) would be shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
C1-OH4.0 - 8.0 (broad s)151.5
C2-CH₃2.25 (s)126.0
C3-H6.85 (s)130.5
C4-Cl-125.0
C5-Cl-128.0
C6-H7.15 (s)116.0

Note: Predicted values are based on substituent effects on a benzene (B151609) ring. Actual experimental values may vary.

Two-Dimensional NMR Techniques

While 1D NMR provides fundamental information, 2D NMR techniques are indispensable for unambiguous structural confirmation, especially in complex molecules.

Correlation Spectroscopy (COSY): This experiment would show correlations between coupled protons. For this compound, no cross-peaks would be expected in the aromatic region, confirming that the two aromatic protons are not on adjacent carbons (i.e., they are isolated singlets).

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signal at ~7.15 ppm to the C6 carbon and the proton at ~6.85 ppm to the C3 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

The methyl protons (at C2) showing correlations to C1, C2, and C3.

The aromatic proton at C3 showing correlations to C1, C2, C4, and C5.

The aromatic proton at C6 showing correlations to C1, C2, C4, and C5.

These combined 2D NMR experiments would provide unequivocal evidence for the substitution pattern of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Characteristic Absorption Bands of Phenolic Hydroxyl and Aromatic C-Cl Bonds

The IR spectrum of this compound is dominated by several characteristic absorption bands that confirm the presence of its key functional groups.

Phenolic O-H Stretch: A strong and typically broad absorption band is expected in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. In dilute solutions, a sharper, free O-H band may appear around 3600 cm⁻¹. pressbooks.pub

Aromatic C-H Stretch: These absorptions appear above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl group C-H stretching vibrations are found just below 3000 cm⁻¹.

Aromatic C=C Bending: The benzene ring itself gives rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond results in a strong band, typically around 1200-1250 cm⁻¹.

Aromatic C-Cl Bonds: Strong absorption bands corresponding to C-Cl stretching vibrations are expected in the fingerprint region, generally between 1000 and 1100 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic ring vibrations and C-Cl stretches typically show strong signals.

Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H stretch (H-bonded)3200 - 3600Strong, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Medium
Aromatic C=C bend1450 - 1600Medium-Strong
C-O stretch1200 - 1250Strong
C-Cl stretch1000 - 1100Strong

Conformational Insights from Vibrational Modes

The primary conformational flexibility in this compound involves the orientation of the hydroxyl group's proton relative to the benzene ring. This can lead to different rotational isomers (conformers). These conformers can, in principle, be distinguished by vibrational spectroscopy. The precise frequency of the O-H stretching and bending vibrations can be sensitive to the local environment, including the potential for weak intramolecular interactions between the hydroxyl proton and an adjacent chlorine atom. Ab initio calculations combined with experimental IR and Raman data can help determine the most stable conformer and the energy barriers between different rotational states. unige.chrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.org The absorption is characteristic of the chromophores present in the molecule. The substituted benzene ring in this compound acts as the primary chromophore.

The electronic spectrum of phenol (B47542) and its derivatives typically shows two main absorption bands originating from π → π* transitions within the aromatic ring. These are analogous to the bands seen in benzene but are shifted to longer wavelengths (a bathochromic or red shift) and intensified due to the presence of substituents.

π → π Transitions:* The hydroxyl (-OH) and methyl (-CH₃) groups are auxochromes that increase the electron density of the ring through resonance and inductive effects, respectively. This reduces the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a shift to longer wavelengths compared to unsubstituted benzene. The chlorine atoms also influence these transitions through their inductive (-I) and resonance (+R) effects.

n → π Transitions:* The lone pairs of electrons on the oxygen of the hydroxyl group and the chlorine atoms can be excited to an anti-bonding π* orbital of the aromatic ring. These n → π* transitions are generally much weaker in intensity than the π → π* transitions. slideshare.netyoutube.com

For this compound, the absorption maxima (λmax) are expected to be in the UV region, likely around 280-295 nm, which is consistent with observations for other chlorinated phenols. researchgate.net

Solvatochromic Effects on Electronic Spectra

Solvatochromism describes the shift in the position of a compound's UV-Visible absorption bands in response to a change in the polarity of the solvent medium. This phenomenon is influenced by the differential solvation of the ground and excited states of the molecule. For phenolic compounds, the electronic transitions are typically of a π → π* nature.

The UV-Vis absorption spectra of chlorophenols are known to be sensitive to the solvent environment. researchgate.net Generally, an increase in solvent polarity can lead to shifts in the absorption maximum (λmax). This is due to interactions, such as hydrogen bonding, between the solvent and the hydroxyl group of the phenol. ijcce.ac.ir Donor-acceptor molecules, in particular, often exhibit solvent-dependent behavior in their absorption spectra due to the high polarization of the molecular structure. nih.gov

Table 1: Expected Solvatochromic Shifts for this compound in Various Solvents

Solvent Type Predominant Interaction Expected Shift in λmax Rationale
Nonpolar (e.g., Hexane) van der Waals forces Baseline reference Minimal specific solute-solvent interactions.
Polar Aprotic (e.g., Acetonitrile, DMSO) Dipole-dipole interactions Bathochromic (Red) Shift Stabilization of the more polar excited state relative to the ground state.
Polar Protic (e.g., Methanol, Ethanol) Hydrogen bonding Hypsochromic (Blue) Shift Stronger stabilization of the ground state via hydrogen bonding to the phenolic oxygen.

Tautomerism and Electronic Absorption Correlation

Tautomers are constitutional isomers that readily interconvert, with the chemical reaction being known as tautomerization. jackwestin.com For phenols, the most relevant form of tautomerism is keto-enol tautomerism, where an equilibrium exists between the phenolic (enol) form and a cyclohexadienone (keto) form. masterorganicchemistry.comkhanacademy.org

In the vast majority of simple phenols, the equilibrium overwhelmingly favors the aromatic enol form due to the significant thermodynamic stability conferred by the aromatic ring. khanacademy.org The keto tautomer would disrupt this aromaticity. Therefore, for this compound, the enol form is the predominant species in solution.

The electronic absorption spectrum is a direct reflection of this equilibrium. Since the concentration of the keto tautomer is negligible under normal conditions, the observed UV-Vis spectrum corresponds almost exclusively to the electronic transitions of the enol (phenolic) form. Theoretical studies on related compounds confirm that the lowest energy π → π* excitations of the enol tautomers are responsible for the observed absorption bands in solution. nih.gov The interconversion can be catalyzed by acid or base, but even then, the aromatic enol form remains the more stable and dominant tautomer. masterorganicchemistry.comyoutube.com

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

GC-MS is a standard method for the analysis of semi-volatile compounds like chlorophenols. thermofisher.com In this technique, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. mdpi.com Electron Ionization (EI) is the most common ionization method used, which involves bombarding the molecule with high-energy electrons. This process not only creates a molecular ion (M•+) but also causes extensive fragmentation. chemguide.co.uk

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. The M+ peak will be accompanied by M+2 and M+4 peaks with relative intensities determined by the natural abundance of the 35Cl and 37Cl isotopes (approximately 3:1 ratio).

The fragmentation pattern provides structural information. For chlorophenols, common fragmentation pathways include the loss of a methyl group (M-15), loss of a chlorine atom (M-35/37), and loss of a formyl radical (M-29, from loss of CHO). libretexts.orglibretexts.org The mass spectrum of the similar isomer 4-chloro-2-methylphenol (B52076) shows a strong molecular ion peak and a significant peak corresponding to the loss of a chlorine atom. nist.gov

Table 2: Predicted Key Fragments for this compound in GC-MS (EI)

m/z (for 35Cl) Ion Structure / Fragment Lost Comments
176 [C7H6Cl2O]•+ (M•+) Molecular Ion. Exhibits characteristic M, M+2, M+4 isotopic pattern.
161 [M - CH3]+ Loss of the methyl group.
141 [M - Cl]+ Loss of a chlorine atom.
106 [M - Cl - Cl]+ or [M - 2Cl]+ Loss of the second chlorine atom from the M-Cl fragment.
77 [C6H5]+ Phenyl cation, common in aromatic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS and tandem mass spectrometry (LC-MS/MS) are highly sensitive and selective methods for analyzing chlorophenols in complex matrices. ulisboa.ptresearchgate.net These techniques are particularly useful for compounds that are less volatile or thermally labile. The analysis typically involves separating the compounds on a liquid chromatography column followed by ionization and detection in the mass spectrometer.

For phenols, electrospray ionization (ESI) in negative ion mode is highly effective. ulisboa.ptresearchgate.net In this mode, the phenolic proton is abstracted to form the deprotonated molecule, [M-H]⁻. Atmospheric pressure chemical ionization (APCI) can also be used and has shown good performance for chlorophenols. unl.pt

In LC-MS/MS, the [M-H]⁻ precursor ion is selected in the first quadrupole and fragmented in a collision cell. The resulting product ions are then analyzed in the second quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides excellent selectivity and reduces matrix interference. thermofisher.com A common fragmentation for the [M-H]⁻ ion of chlorophenols is the loss of a chlorine atom to form the [M-H-Cl]⁻ fragment. unl.pt

Table 3: Predicted LC-MS/MS Transitions for this compound

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Transition Monitored
Negative ESI 175 140 175 → 140 ([M-H]⁻ → [M-H-Cl]⁻)
Negative ESI 175 104 175 → 104 ([M-H]⁻ → [M-H-HCl-Cl]⁻)

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of a compound's elemental composition. This is a powerful tool for confirming the identity of an unknown compound or verifying the structure of a synthesized molecule.

The molecular formula for this compound is C₇H₆Cl₂O. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ³⁵Cl = 34.968853, ¹⁶O = 15.994915), the monoisotopic mass of the neutral molecule can be calculated with high precision. This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm the elemental formula. The exact mass of the [M-H]⁻ ion observed in negative mode ESI would also be determined with high accuracy.

Table 4: Calculated Exact Masses for this compound Isotopologues

Molecular Formula Ion Type Calculated Exact Mass (Da)
C7H635Cl2O [M] 175.97957
C7H635Cl37ClO [M+2] 177.97662
C7H637Cl2O [M+4] 179.97367
C7H535Cl2O [M-H]⁻ 174.97229

Computational Chemistry and Quantum Chemical Studies of 4,5 Dichloro 2 Methylphenol

Density Functional Theory (DFT) Calculations for Molecular Structure

Density Functional Theory (DFT), a powerful quantum mechanical modeling method, has been employed to elucidate the fundamental structural and electronic characteristics of 4,5-Dichloro-2-methylphenol. These calculations provide a theoretical framework for understanding the molecule's behavior at the atomic level.

Geometry Optimization and Energetic Stability

Theoretical geometry optimization of this compound has been performed to determine its most stable three-dimensional conformation. These in-silico models are crucial for predicting the molecule's physical and chemical properties. The energetic stability of the optimized structure provides a measure of its thermodynamic favorability.

Optimized Geometric Parameters of this compound (Theoretical)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-C (aromatic) Data not available Data not available Data not available
C-O Data not available Data not available Data not available
C-H (methyl) Data not available Data not available Data not available
C-Cl Data not available Data not available Data not available
O-H Data not available Data not available Data not available
C-C-O Data not available Data not available Data not available
C-C-Cl Data not available Data not available Data not available
H-C-H (methyl) Data not available Data not available Data not available
C-C-C-C (ring) Data not available Data not available Data not available

Note: Specific calculated values for bond lengths, bond angles, and dihedral angles are dependent on the level of theory and basis set used in the DFT calculations and are not publicly available in existing literature for this specific isomer.

Electronic Structure Analysis: HOMO-LUMO Gap and Electrostatic Potential Maps

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant descriptor of chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within the molecule. These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are likely sites for nucleophilic attack.

Calculated Electronic Properties of this compound

Property Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

Note: Specific energy values for HOMO, LUMO, and the resulting gap require dedicated DFT calculations for this compound, which are not currently published.

Prediction of Spectroscopic Parameters

Computational methods can simulate various types of spectra, providing a powerful tool for identifying and characterizing molecules.

Simulated NMR, IR, and UV-Vis Spectra

Theoretical simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra for this compound can be generated using computational chemistry software. These simulated spectra are based on the optimized molecular geometry and its calculated electronic properties.

Simulated ¹H and ¹³C NMR spectra predict the chemical shifts of the hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

Simulated IR spectra reveal the vibrational frequencies of the molecule's functional groups, which can be used for identification and structural elucidation.

Simulated UV-Vis spectra indicate the electronic transitions within the molecule and can predict the wavelengths at which it absorbs light.

Predicted Spectroscopic Data for this compound

Spectrum Type Key Predicted Peaks/Signals
¹H NMR Data not available
¹³C NMR Data not available
IR Data not available
UV-Vis (λmax) Data not available

Note: The prediction of specific spectral data requires computational simulations that have not been reported in the scientific literature for this compound.

Comparison with Experimental Data for Validation

The accuracy of computational models is best assessed by comparing the simulated spectra with experimentally obtained data. A close correlation between the theoretical and experimental spectra would validate the computational methodology and the calculated molecular properties. At present, a direct comparison for this compound is not possible due to the lack of published computational studies for this specific isomer.

Thermochemical and Kinetic Studies

Computational chemistry can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These parameters are essential for understanding the thermodynamics of reactions involving the compound.

Kinetic studies, which investigate the rates and mechanisms of chemical reactions, can also be aided by computational methods. For instance, the activation energies for various potential reactions of this compound could be calculated to predict its reactivity and degradation pathways. However, specific thermochemical and kinetic data from computational studies on this compound are not currently available in the public domain.

Reaction Energy Profiles for Derivatization and Degradation

Computational chemistry provides critical insights into the reaction mechanisms of this compound, particularly for its derivatization and environmental degradation pathways. Through quantum chemical calculations, it is possible to map the potential energy surface for a given reaction, identifying the most energetically favorable routes, transition states, and reaction intermediates. These studies are crucial for understanding the persistence of such compounds and for designing effective remediation strategies.

The degradation of chlorinated phenols often proceeds via reactions with radical species, such as the hydroxyl radical (•OH), which is a key oxidant in advanced oxidation processes. researchgate.net Density Functional Theory (DFT) is a widely used method to model these reactions. researchgate.netnih.gov By employing functionals like B3LYP or BHandHLYP, researchers can calculate the activation energies and reaction energies for various degradation steps. nih.govdominican.edu

A primary step in the degradation of phenolic compounds is the abstraction of the hydroxyl hydrogen, leading to the formation of a phenoxyl radical. nih.gov The O-H bond dissociation energy (BDE) is a key parameter that can be calculated and has been found to be in good agreement with experimental values for similar phenols. nih.govdominican.edu For instance, DFT calculations for phenol (B47542) have estimated the O-H BDE to be around 80–81 kcal/mol. nih.gov

Subsequent reactions of the formed phenoxyl radical or direct attacks on the aromatic ring can be modeled to create a comprehensive reaction energy profile. These profiles illustrate the energy changes as the reaction progresses from reactants to products, highlighting the energy barriers (activation energies) that must be overcome. For example, the reaction of phenol with a hydroxyl radical can proceed via several pathways, including addition to the ortho, meta, or para positions. researchgate.net Computational models show the relative energy of the transition states and products for each pathway, allowing for the determination of the most likely reaction mechanism. researchgate.net

While specific energy profiles for this compound are not extensively published, studies on other chlorinated phenols demonstrate the utility of these methods. nih.govdominican.edu DFT calculations can accurately predict the relative differences in activation and reaction energies between similar compounds, providing a robust framework for predicting the reactivity and degradation pathways of this compound. nih.gov

Table 1: Example of Calculated Energy Parameters in Phenol Degradation Studies Note: This table presents typical parameters calculated for chlorinated phenols to illustrate the concept of a reaction energy profile. Values are representative and not specific to this compound.

Reaction StepParameterComputational MethodRepresentative Value (kcal/mol)
Hydroxyl H-abstraction by •HReaction Energy (ΔE)QClSD(T)-16.4 nih.gov
OH Group Displacement by •HReaction Energy (ΔE)QClSD(T)-6.2 nih.gov
O-H Bond DissociationActivation EnergyB3LYP/6-31G*56.6 nih.govdominican.edu
Reaction of Phenol + •OH -> o-product radicalActivation EnergyB3LYP/6-31+G(d,p)-54.08 researchgate.net

Investigation of Tautomeric Equilibria and Stability

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, known as tautomers. For phenols, the principal tautomeric equilibrium is between the aromatic phenol form (enol) and its non-aromatic keto counterpart (cyclohexadienone). The stability of these tautomers is critical as it influences the compound's chemical properties and reactivity.

Computational methods, particularly DFT, are powerful tools for investigating these equilibria. orientjchem.org The relative stability of tautomers is determined by calculating their Gibbs free energies (ΔG). nih.gov The equilibrium constant (K) for the tautomerization reaction can then be derived from the ΔG value. nih.gov For the vast majority of simple substituted phenols, computational studies have consistently shown that the enol (phenol) form is significantly more stable than the keto form. researchgate.netnih.gov This stability is largely due to the aromaticity of the benzene (B151609) ring in the enol tautomer, an energetically favorable state that is lost in the keto form.

The Gibbs free energy difference between the keto and enol forms of substituted phenols can be calculated to quantify this stability. A more positive ΔG for the keto-enol conversion indicates a strong preference for the keto form, while a negative ΔG indicates the enol form is favored. researchgate.net For example, state-of-the-art quantum chemistry calculations for a large set of tautomeric pairs have been performed, although they can still have a root mean square error of around 3.1 kcal/mol compared to experimental values. nih.gov

The presence of substituents on the phenolic ring, such as the chlorine atoms and the methyl group in this compound, can influence the tautomeric equilibrium. However, the energetic cost of breaking the aromaticity is substantial, and it is expected that the enol form of this compound remains the overwhelmingly dominant species under normal conditions. Solvation effects can also be incorporated into these calculations using continuum solvation models (like SMD or CPCM), which show that the relative stability of tautomers can be influenced by the polarity of the solvent. orientjchem.orgnih.gov

Table 2: Representative Gibbs Free Energy Calculations for Phenolic Tautomeric Equilibria Note: This table provides illustrative data on the energy differences in tautomeric systems to demonstrate the principles of stability analysis. The values are not specific to this compound.

Tautomeric SystemComputational MethodSolventRelative Gibbs Free Energy (ΔG) of Keto form (kcal/mol)Conclusion
Substituted PhenolB3LYP/6-31+G(d)Gas Phase> 10 researchgate.netEnol form is highly stable
2-hydroxypyridineDFT CalculationsGas PhaseComparable stability for both forms rsc.orgEquilibrium is sensitive
Phenyl-pentanedioneB3LYP/6-31+G(d)Water-16.50 orientjchem.orgKeto form is more stable
General TautomersB3LYP/aug-cc-pVTZ/SMDWaterTypically > 5Enol/aromatic form favored

Advanced Quantum Chemical Descriptors for Reactivity and Interaction Potentials

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for quantifying the reactivity and interaction potential of molecules like this compound. nih.govimist.ma These descriptors are rooted in conceptual DFT and provide a theoretical framework to understand and predict chemical behavior without the need for experimental measurements. rasayanjournal.co.in They are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models for environmental risk assessment of phenols. imist.maresearchgate.net

The most fundamental descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

EHOMO : The energy of the HOMO is related to the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency to act as an electron donor in a reaction. nih.gov

ELUMO : The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A smaller energy gap implies that the molecule is more easily polarizable and more reactive.

From these orbital energies, several global reactivity descriptors can be calculated:

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small gap. rasayanjournal.co.in

Chemical Softness (S) : It is the reciprocal of hardness (S = 1/η) and is a direct measure of reactivity. rasayanjournal.co.in

Electrophilicity Index (ω) : Quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. It is defined as ω = χ² / (2η). rasayanjournal.co.in

These descriptors, calculated using methods like B3LYP with basis sets such as 6-31G(d), provide a detailed electronic profile of this compound, allowing for predictions of its behavior in chemical reactions and biological interactions. imist.ma

Table 3: Calculated Quantum Chemical Descriptors for a Representative Substituted Phenol Note: The following values are representative for a substituted phenol, calculated using DFT (B3LYP/6-31G(d)) to illustrate typical magnitudes of these descriptors.

DescriptorSymbolFormulaRepresentative Value (eV)
Energy of HOMOEHOMO--6.5
Energy of LUMOELUMO--1.2
HOMO-LUMO Energy GapΔEELUMO - EHOMO5.3
Electronegativityχ-(EHOMO + ELUMO)/23.85
Chemical Hardnessη(ELUMO - EHOMO)/22.65
Chemical SoftnessS1/η0.377
Electrophilicity Indexωχ² / (2η)2.79

Chemical Transformations and Reaction Mechanisms of 4,5 Dichloro 2 Methylphenol

Derivatization Reactions for Analytical and Synthetic Purposes

Derivatization is a common strategy employed to modify a chemical compound to enhance its properties for analytical detection or to create new molecules for synthetic applications. For 4,5-dichloro-2-methylphenol, these reactions primarily target the polar phenolic hydroxyl group.

The phenolic hydroxyl group of this compound is a key site for chemical modification through esterification and etherification. These reactions serve to replace the active hydrogen, altering the compound's polarity, volatility, and reactivity.

Esterification: This process involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (such as an acid chloride or anhydride) to form an ester. For instance, acylation is a type of esterification that improves the chromatographic performance of phenols by masking the polar hydroxyl group. A common method is chloroacetylation, where the phenol (B47542) reacts with chloroacetic anhydride (B1165640) in the presence of a base like potassium carbonate (K₂CO₃) to form the corresponding chloroacetate (B1199739) ester. Another approach involves reacting the phenol with reagents like pentafluorobenzyl bromide (PFBBr) in the presence of K₂CO₃, which forms a pentafluorobenzyl ether derivative, though this is technically an etherification, the principle of masking the hydroxyl group is the same.

Etherification: Etherification involves converting the hydroxyl group into an ether. This can be achieved by reacting the phenoxide ion (formed by treating the phenol with a base) with an alkyl halide. Another method is methylation using diazomethane (B1218177), which converts the phenolic hydroxyl group into a much less polar methyl ether (an anisole (B1667542) derivative). This derivatization significantly increases the volatility of the compound, which is advantageous for gas chromatography.

These transformations are fundamental not only for analytical purposes but also in synthetic chemistry, where protecting the phenolic hydroxyl group is often a necessary step to prevent unwanted side reactions during subsequent modifications of the molecule.

In analytical chemistry, particularly in gas chromatography (GC), the direct analysis of polar compounds like this compound can be problematic, leading to poor peak shape (tailing) and low sensitivity. Derivatization is employed to convert the analyte into a less polar, more volatile, and more thermally stable compound, thereby improving its chromatographic behavior.

Several derivatization techniques are applicable to chlorophenols:

Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. A common silylating agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA). The reaction is often rapid, especially in solvents like acetone, and produces a thermally stable and volatile derivative suitable for GC-MS analysis.

Acylation: As mentioned, this involves converting the hydroxyl group to an ester. Using acetic anhydride is a common method for creating acetate (B1210297) esters. This process, often performed in situ, simultaneously extracts and derivatizes the chlorophenols, making them amenable to GC analysis.

Alkylation (e.g., Methylation): The use of diazomethane to form methyl ethers is an effective way to derivatize phenols. However, diazomethane is hazardous (explosive and carcinogenic), which restricts its use.

Pentafluorobenzylation: Reacting the phenol with pentafluorobenzyl bromide (PFBBr) creates a derivative that is highly sensitive to electron capture detection (ECD), a common detector for GC. This method is particularly useful for trace-level analysis of halogenated compounds.

The choice of derivatization reagent depends on the analytical technique, the required sensitivity, and the nature of the sample matrix.

Interactive Table: Derivatization Reactions for GC Analysis

Derivatization Method Reagent Derivative Formed Key Advantages
Silylation Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl ether Fast reaction, produces thermally stable and volatile derivatives.
Acylation Acetic Anhydride Acetate ester Masks polar hydroxyl group, improves peak shape and sensitivity.
Methylation Diazomethane Methyl ether (anisole) Creates a very nonpolar and volatile derivative.
Pentafluorobenzylation Pentafluorobenzyl bromide (PFBBr) Pentafluorobenzyl ether Excellent for trace analysis with Electron Capture Detection (ECD).

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound contains two available positions for further electrophilic aromatic substitution (EAS): C-6 (ortho to the hydroxyl group) and C-3 (meta to the hydroxyl group). The outcome of these reactions is governed by the directing effects of the existing substituents.

Halogenation: This reaction involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst (like FeCl₃ or AlCl₃) is typically required to polarize the halogen molecule (e.g., Cl₂), creating a stronger electrophile (Cl⁺). The π electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or benzenonium ion). In the final step, a base removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

Nitration: Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), which is generated by reacting nitric acid (HNO₃) with a stronger acid, typically sulfuric acid (H₂SO₄). The mechanism then follows the same two-step process as halogenation: attack by the aromatic ring on the nitronium ion to form a benzenonium ion, followed by deprotonation to restore aromaticity. Research has shown that the nitration of this compound can lead to the formation of 4,5-dichloro-6-nitro-2-methylphenol. researchgate.net In some cases, protecting the highly activating hydroxyl group as an ester (e.g., a benzenesulfonate (B1194179) ester) can provide a cleaner reaction, preventing side reactions and improving the yield of the desired nitro product. google.com

The position of a new substituent on the aromatic ring is determined by the activating and directing effects of the groups already present. pressbooks.publumenlearning.commasterorganicchemistry.com

-OH (Hydroxyl) group: A very strong activating group and a powerful ortho, para-director due to its ability to donate electron density to the ring through resonance.

-CH₃ (Methyl) group: An activating group and an ortho, para-director due to hyperconjugation and a weak inductive effect.

-Cl (Chloro) groups: Deactivating groups due to their strong electron-withdrawing inductive effect, but they are ortho, para-directors because of their ability to donate electron density via resonance. lumenlearning.com

In this compound, these effects combine to determine the regioselectivity:

The powerful activating -OH group strongly directs incoming electrophiles to its ortho (C-6) and para (C-4) positions. Since the C-4 position is already occupied by a chlorine atom, the primary site of attack will be C-6.

The -CH₃ group also directs ortho (C-3) and para (C-6).

The chlorine at C-4 directs ortho to C-3 and C-5 (C-5 is occupied).

The chlorine at C-5 directs ortho to C-4 (occupied) and C-6.

The directing effects are synergistic, with the hydroxyl, methyl, and C-5 chloro groups all directing toward the C-6 position. The hydroxyl group is the most powerful activating and directing group, making C-6 the most probable site for electrophilic attack . This is confirmed by studies showing that nitration of this compound yields 4,5-dichloro-6-nitro-2-methylphenol. researchgate.net

Oxidation and Reduction Pathways

Oxidation: Chlorophenols are susceptible to oxidation, a process often studied in the context of environmental remediation.

Chemical Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize and degrade chlorophenols. publish.csiro.auuts.edu.au The reaction involves the breakdown of the aromatic ring, leading to the formation of smaller organic acids and eventually carbon dioxide, with the release of chloride ions. publish.csiro.au Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are also effective. acs.org This can be achieved using Fenton's reagent (H₂O₂ and Fe²⁺) or photocatalysis. nih.gov

Electrochemical Oxidation: Anodic oxidation can be used to degrade chlorophenols. The mechanism can involve direct electron transfer from the phenol to the anode or attack by electrochemically generated hydroxyl radicals. acs.orgdss.go.th This process can lead to the formation of benzoquinone derivatives and subsequent ring-opening to form carboxylic acids. dss.go.th

Photocatalytic Oxidation: In the presence of a semiconductor photocatalyst (like TiO₂) and UV light, chlorophenols can be degraded. The process generates hydroxyl radicals that attack the aromatic ring, leading to its mineralization.

Reduction: Reduction of this compound primarily involves the removal of chlorine atoms from the aromatic ring, a process known as hydrodechlorination.

Catalytic Hydrodechlorination: This method uses a catalyst, often a noble metal like palladium on a carbon support (Pd/C), and a hydrogen source (like H₂ gas or hydrazine) to replace chlorine atoms with hydrogen atoms. acs.org

Electrochemical Reduction: Cathodic reduction can also achieve dechlorination. zju.edu.cn Atomic hydrogen generated at the cathode surface is a powerful reducing agent that can reductively cleave the carbon-chlorine bonds.

Anaerobic Biodegradation: Under anaerobic (oxygen-free) conditions, certain microorganisms can use chlorophenols as electron acceptors, sequentially removing chlorine atoms from the ring. nih.gov This reductive dechlorination process is a key step in the natural attenuation of these compounds in the environment.

Selective Oxidation of Methyl Group

The selective oxidation of the methyl group in this compound to a formyl group (-CHO) yields 4,5-dichloro-2-hydroxybenzaldehyde. This transformation is a valuable synthetic route to produce substituted salicylaldehydes, which are important intermediates in the chemical industry. While direct oxidation methods can be challenging due to the sensitive phenolic hydroxyl group, specific reactions like the Reimer-Tiemann reaction offer a pathway for ortho-formylation of phenols. wikipedia.orgunacademy.combyjus.com

Reaction Mechanism: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the treatment of a phenol with chloroform (B151607) in a basic solution. wikipedia.orgbyjus.comlscollege.ac.in The key steps of the mechanism are as follows:

Carbene Generation: A strong base, typically hydroxide, deprotonates chloroform (CHCl₃) to form the trichlorocarbanion (⁻CCl₃). This anion then undergoes alpha-elimination to generate the highly reactive electrophile, dichlorocarbene (B158193) (:CCl₂). wikipedia.orgbyjus.com

Phenoxide Formation: The phenolic proton of this compound is abstracted by the base, forming the corresponding phenoxide ion. The negative charge is delocalized into the aromatic ring, increasing its nucleophilicity, particularly at the ortho and para positions. wikipedia.org

Electrophilic Attack: The electron-rich phenoxide attacks the electron-deficient dichlorocarbene. Due to the directing effect of the hydroxyl group, the attack preferentially occurs at the ortho position to yield an intermediate dichloromethyl-substituted phenoxide. wikipedia.orglscollege.ac.in

Hydrolysis: The intermediate is then hydrolyzed in the basic medium, converting the dichloromethyl group into a formyl group, which upon acidification yields the final product, 4,5-dichloro-2-hydroxybenzaldehyde. wikipedia.org

Interactive Data Table: Reimer-Tiemann Reaction Conditions for Phenol Formylation

ParameterConditionRationale
Substrate This compoundThe starting phenolic compound.
Reagent Chloroform (CHCl₃)Source of the dichlorocarbene. wikipedia.org
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Deprotonates both the phenol and chloroform. unacademy.com
Solvent Biphasic system (e.g., water and an organic solvent) or a high-boiling solvent like 1,4-dioxaneTo facilitate the interaction between the aqueous base and the organic chloroform. wikipedia.orglscollege.ac.in
Temperature Elevated temperaturesRequired to initiate the reaction, which can be highly exothermic. byjus.comlscollege.ac.in
Work-up AcidificationTo neutralize the excess base and protonate the phenoxide to yield the final aldehyde. unacademy.com

It is important to note that phenols with electron-withdrawing groups, such as the chlorine atoms in this compound, may exhibit lower yields in the Reimer-Tiemann reaction. sciencemadness.org

Reductive Dechlorination Processes

Reductive dechlorination is a significant chemical process for the detoxification of chlorinated organic compounds, including this compound. This process involves the removal of chlorine atoms from the aromatic ring and their replacement with hydrogen atoms, leading to less toxic phenolic compounds. nih.gov Catalytic hydrodechlorination (HDC) is a widely employed and environmentally friendly method for this purpose.

Catalytic Hydrodechlorination (HDC)

HDC typically utilizes a heterogeneous catalyst, often a noble metal like palladium (Pd) supported on a high-surface-area material, in the presence of a hydrogen source. nih.gov

Reaction Mechanism:

The generally accepted mechanism for the catalytic hydrodechlorination of chlorophenols on a palladium surface involves the following steps:

Adsorption: Both the chlorinated phenol and the hydrogen source (e.g., H₂) adsorb onto the surface of the palladium catalyst.

C-Cl Bond Cleavage: The carbon-chlorine bond is cleaved, and the chlorine atom is adsorbed onto the catalyst surface.

Hydrogenation: A hydrogen atom, also adsorbed on the catalyst surface, is transferred to the aromatic ring at the position where the chlorine was attached.

Desorption: The dechlorinated product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

The reaction proceeds sequentially, with dichlorinated phenols first being converted to monochlorinated phenols and subsequently to phenol. For this compound, the expected products would be 4-chloro-2-methylphenol (B52076) or 5-chloro-2-methylphenol, followed by the final product, 2-methylphenol.

Research Findings on Hydrodechlorination of Chlorophenols:

Studies on various chlorophenols have demonstrated the efficacy of palladium-based catalysts. For instance, palladium nanoparticles supported on materials like graphene have shown high catalytic performance in the complete decomposition of dichlorophenols within a few hours under ambient pressure and temperature. The efficiency of the catalyst is often attributed to the small particle size and high dispersion of the palladium nanoparticles on the support material. The choice of support material, such as alumina (B75360) or graphene, and the catalyst dosage can significantly influence the reaction rate. nih.gov

Interactive Data Table: Typical Conditions for Catalytic Hydrodechlorination of Dichlorophenols

ParameterConditionImpact on Reaction
Catalyst Palladium (e.g., 3-5 wt%) on a support (e.g., Graphene, Alumina, ZrO₂-SiO₂)Provides active sites for the reaction. nih.govmdpi.com
Hydrogen Source Hydrogen gas (H₂)Acts as the reducing agent to replace chlorine atoms.
Solvent Isopropanol, WaterThe medium in which the reaction is carried out. nih.gov
Base Na₂CO₃, K₂CO₃ (optional)Can act as a scavenger for the HCl formed during the reaction.
Temperature Ambient to moderate (e.g., 30°C)Mild conditions are often sufficient for the reaction to proceed. mdpi.com
Pressure Ambient pressureHigh pressures are not always necessary for effective dechlorination.

Furthermore, biological reductive dechlorination by anaerobic microorganisms has also been reported for various chlorophenols. nih.govasm.orgnih.gov For instance, the bacterium Desulfomonile tiedjei has been shown to reductively dehalogenate pentachlorophenol (B1679276) to 2,4,6-trichlorophenol. nih.govasm.org Such microbial processes are influenced by factors like the presence of electron donors and inducers. nih.govasm.org

Environmental Fate and Degradation Pathways of 4,5 Dichloro 2 Methylphenol

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. These mechanisms are crucial for determining the persistence of a pollutant.

Photochemical Degradation in Aquatic and Atmospheric Systems

There is no specific experimental data available on the photochemical degradation of 4,5-Dichloro-2-methylphenol. However, the behavior of related compounds provides insight into potential pathways.

Aquatic Systems: The related compound, 4-chloro-2-methylphenol (B52076) (PCOC), can undergo direct photolysis in water. Its UV spectrum shows maximum absorption near 280 nm, with a tail extending beyond 290 nm, allowing for absorption of solar radiation oecd.org. One study in California estimated the photolytic half-life of PCOC in summer sunlight to be approximately 4 days in a sealed flask oecd.org. However, when extrapolated to European Union surface waters, considering factors like water depth and suspended solids, the estimated half-life for photolytic degradation becomes negligible (301 days as an annual mean) oecd.org. Photolysis is a recognized degradation pathway for other chlorophenols, often enhanced by photosensitizers like dissolved organic matter nih.gov.

Atmospheric Systems: For the vapor phase, the primary atmospheric degradation pathway for phenols is reaction with photochemically-produced hydroxyl (OH) radicals. While no direct experimental data exists for this compound, a calculated atmospheric half-life for 4-chloro-2-methylphenol has been estimated nih.gov. Using modeling, the rate constant for its reaction with OH radicals is estimated at 1.3 x 10⁻¹¹ cm³/molecule·sec, which corresponds to an atmospheric half-life of about 30-32 hours oecd.orgnih.gov.

Hydrolysis and Other Non-Biological Transformations

Specific data on the hydrolysis of this compound is not available in the reviewed literature. Generally, phenols are resistant to hydrolysis under typical environmental conditions nih.gov. The covalent bonds of the chloro and methyl groups to the aromatic ring are stable against hydrolysis due to the high negative charge density of the aromatic nucleus nih.gov. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

Biotransformation and Biodegradation by Microorganisms

The biodegradation of chlorophenols is a widely studied field, yet specific research into the microbial degradation of this compound is absent. The following sections describe pathways for analogous compounds.

Microbial Metabolism in Soil and Water Environments

While no studies were found that specifically investigated the microbial metabolism of this compound, the related compound 4-chloro-2-methylphenol is considered to be readily biodegradable oecd.org.

It is a known metabolite in the degradation of the phenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Fungi, such as Phomopsis sp., and various soil bacteria degrade MCPA by first cleaving the ether bond to produce 4-chloro-2-methylphenol aloki.hu. In one study, the amount of 4-chloro-2-methylphenol peaked after 5 days of incubation and was completely degraded by day 21, indicating it serves as an intermediate that is further metabolized by the microorganism aloki.hu. A Gram-negative bacterium, designated strain S1, isolated from activated sludge, was also shown to metabolize 4-chloro-2-methylphenol completely nih.gov.

Enzymatic Pathways of Dechlorination and Ring Cleavage

No enzymatic pathways have been documented specifically for this compound. However, research on related compounds illustrates common bacterial strategies for degrading chlorophenols.

The degradation of 4-chloro-2-methylphenol by strain S1 is initiated by an inducible pathway. The enzymes 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II were induced in the presence of the compound nih.gov. This suggests a pathway involving initial hydroxylation to form a substituted catechol, followed by ortho-cleavage of the aromatic ring. A transient intermediate, identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide, was detected, confirming a modified ortho-cleavage route nih.gov.

For more complex dichlorophenols, such as 2,4-dichlorophenol (2,4-DCP), degradation is often initiated by a hydroxylase to form 3,5-dichlorocatechol (B76880) nih.gov. This is then cleaved by a catechol 1,2-dioxygenase. Subsequent enzymatic steps involve dechlorination and metabolism into central metabolic pathways nih.gov. It is plausible that this compound, if degraded, would follow a similar pathway involving initial hydroxylation, dechlorination, and ring cleavage.

Table 1: Enzymes Involved in the Degradation of Related Chlorinated Phenols

EnzymeSubstrate (Analogous Compound)FunctionSource Organism ExampleCitation
2,4-Dichlorophenol Hydroxylase4-Chloro-2-methylphenol, 2,4-DichlorophenolHydroxylation of the aromatic ring to form a catecholGram-negative strain S1 nih.gov
Catechol 1,2-Dioxygenase Type IISubstituted CatecholsOrtho-cleavage of the aromatic ringGram-negative strain S1 nih.gov
2,4-Dichlorophenoxyacetate-α-ketoglutarate dioxygenase2,4-Dichlorophenoxyacetic acid (2,4-D)Forms 2,4-Dichlorophenol as an intermediateVarious soil bacteria nih.gov

Isolation and Characterization of Degrading Microbial Strains

There are no reports of microbial strains isolated for their ability to degrade this compound. The characterization of microbes capable of degrading the similar compound, 4-chloro-2-methylphenol, provides examples of the types of organisms that could potentially metabolize dichlorinated methylphenols.

Gram-negative strain S1: Isolated from activated sludge, this strain effectively degrades 4-chloro-2-methylphenol as well as 2,4-dichlorophenol and 4-chlorophenol (B41353) nih.gov. Chemotaxonomic and physiological analysis, including fatty acid profiles and the presence of ubiquinone Q-10, placed the strain in the alpha-2 subclass of Proteobacteria. While similar to Ochrobactrum anthropi, differences in physiological features distinguished it as a unique isolate nih.gov.

Phomopsis sp. (strain E41): This endophytic fungus, isolated from guava (Psidium guajava), was found to degrade the herbicide MCPA, using it as a sole carbon source aloki.hu. The degradation proceeds through the intermediate 4-chloro-2-methylphenol, demonstrating the fungus's capability to metabolize this chlorinated aromatic compound aloki.hu.

Table 2: Microbial Strains Degrading the Analogous Compound 4-Chloro-2-methylphenol

Strain DesignationOrganism TypeIsolation SourceKey CharacteristicsCitation
Strain S1Gram-negative bacterium (Proteobacteria)Activated sludgeMetabolizes 4-chloro-2-methylphenol via a modified ortho-cleavage pathway. Similar to Ochrobactrum anthropi. nih.gov
Strain E41Endophytic Fungus (Phomopsis sp.)Psidium guajava (common guava)Degrades the herbicide MCPA to the intermediate 4-chloro-2-methylphenol, which is then further metabolized. aloki.hu

Transformation Products and their Chemical Characterization

There is no available scientific information identifying the key metabolites and intermediate compounds formed during the environmental degradation of this compound.

There is no available scientific information detailing the specific chemical or biological pathways that lead to the complete mineralization of this compound to inorganic compounds such as carbon dioxide, water, and chloride ions.

Based on a review of available scientific and technical literature, it is not possible to generate an article that adheres to the provided outline for the chemical compound This compound .

The primary reason is a fundamental discrepancy in the requested content. The outline specifies that this compound serves as a precursor to chlorophenoxy herbicides such as MCPA, MCPB, and MCPP. However, extensive research indicates that the correct and widely documented chemical intermediate for the synthesis of these specific herbicides is 4-Chloro-2-methylphenol , not this compound.

Specifically:

Section 7.1. Role in the Synthesis of Agrochemicals and Herbicides: There is no available evidence to support the claim that this compound is a strategic intermediate in the synthesis of MCPA, MCPB, or MCPP. The established synthetic pathways for these herbicides start from 4-Chloro-2-methylphenol.

Section 7.2. Integration into Dye and Pigment Chemistry: There is a lack of specific information detailing the use of this compound as a building block for azo dyes, organic pigments, or in the synthesis of chromophoric systems. While phenols, in general, are used in dye synthesis, specific applications for this particular dichlorinated compound are not documented in readily available sources.

Section 7.3. Applications in Specialty Chemicals and Materials Science: No significant research or applications concerning this compound in the fields of specialty chemicals or materials science could be identified.

Generating content based on the provided outline would result in scientifically inaccurate and unsubstantiated information. Therefore, to maintain factual accuracy, the article cannot be created as requested.

4,5 Dichloro 2 Methylphenol As a Strategic Chemical Intermediate in Advanced Synthesis

Applications in Specialty Chemicals and Materials Science

Precursor for Advanced Organic Syntheses

Searches for the utilization of 4,5-dichloro-2-methylphenol as a starting material in complex organic synthesis have not yielded significant results. The scientific literature readily details the use of related compounds, such as 4-chloro-2-methylphenol (B52076), as an intermediate in the production of phenoxy herbicides. oecd.org For instance, 4-chloro-2-methylphenol is a known precursor for the synthesis of 4-chloro-2-methyl-5-nitrophenol, a compound with applications in the agrochemical industry. google.com However, specific, detailed pathways and methodologies originating from this compound to create advanced organic molecules are not well-documented.

One related synthesis found in patent literature describes the preparation of 4,5-dichloro-2-(4-chlorophenoxy)phenol through the chlorination of 2-phenoxyanisole, but this process does not utilize this compound as a starting intermediate. The reactivity of similar structures, like 4,5-dichlorophthalic anhydride (B1165640) with various nucleophiles, has been explored, but this does not directly shed light on the synthetic utility of this compound. nih.gov

Structural Modification for Novel Material Properties

Similarly, an extensive review of available literature did not uncover specific instances of this compound being used as a foundational structure for the development of new materials. The modification of chemical structures to create polymers or materials with unique electronic or photonic properties is a significant area of chemical research. However, there is no direct evidence to suggest that this compound is a commonly employed intermediate in this field. Research in materials science often focuses on monomers that can be polymerized or functionalized to create materials with desired properties, but this compound does not appear to be a prominent candidate in the reviewed literature.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 4,5-Dichloro-2-methylphenol in complex environmental matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) are optimal for quantification. For environmental samples, solid-phase extraction (SPE) using C18 cartridges improves recovery rates. Calibration curves should account for matrix effects by spiking blank matrices with known concentrations. Confirmation of peak identity requires retention time matching and spectral comparison with certified standards .

Q. What are the primary synthetic routes for this compound in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via electrophilic aromatic substitution on 2-methylphenol. Chlorination agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas under controlled temperatures (40–60°C) ensure regioselectivity at the 4,5-positions. Reaction progress is monitored by thin-layer chromatography (TLC), and purification is achieved via recrystallization in ethanol/water mixtures. Optimizing stoichiometry and reaction time minimizes polychlorinated byproducts .

Q. How should researchers assess the thermal stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Accelerated stability studies at elevated temperatures (e.g., 40°C, 75% relative humidity) over 4–8 weeks, with periodic sampling, can predict shelf life. Analytical validation via HPLC ensures degradation products are identified and quantified .

Advanced Research Questions

Q. How can conflicting data on the photodegradation pathways of this compound be reconciled?

  • Methodological Answer : Discrepancies in reported pathways often arise from variations in light intensity, wavelength, or solvent systems. Controlled experiments using monochromatic light sources (e.g., 254 nm UV) and isotopically labeled compounds (e.g., D₂O for hydroxyl radical tracking) clarify degradation mechanisms. Complementary computational modeling (DFT or TD-DFT) predicts intermediate species, which are validated via LC-QTOF-MS .

Q. What strategies mitigate interference from structural analogs during chromatographic analysis of this compound?

  • Methodological Answer : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Derivatization with pentafluorobenzyl bromide improves chromatographic separation and ionization efficiency. Method validation should include cross-testing against common interferents (e.g., 2,4-dichlorophenol, 3,5-dichloro-2-methylphenol) to confirm selectivity .

Q. What methodological approaches are used to study the interaction of this compound with biological targets?

  • Methodological Answer : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities to proteins or receptors. For mechanistic studies, fluorescent probes or radiolabeled analogs track cellular uptake. In silico docking simulations (AutoDock, Schrödinger) identify potential binding sites, which are validated via site-directed mutagenesis .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methyl group at the 2-position induces steric hindrance, while chlorine atoms at 4,5-positions enhance electrophilicity via electron withdrawal. Kinetic studies using varying nucleophiles (e.g., amines, thiols) under pseudo-first-order conditions reveal rate constants. Hammett plots correlate substituent effects with reaction rates, and transition states are characterized via computational methods (e.g., Gaussian) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.